molecular formula C11H16N2O3S B2451621 2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 1448028-59-8

2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No. B2451621
CAS RN: 1448028-59-8
M. Wt: 256.32
InChI Key: MFHZICQZKFIJMV-UHFFFAOYSA-N
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Description

The compound “2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine” is a complex organic molecule that contains a piperidine ring and a pyridine ring. Piperidine is a common motif in many pharmaceuticals and natural products . The methylsulfonyl group is a common functional group in organic chemistry, known for its good leaving group properties.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, protodeboronation of pinacol boronic esters has been used in the synthesis of related compounds .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines, including derivatives like 2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine , serve as essential building blocks in drug development. Their six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms makes them valuable for constructing pharmaceutical compounds . Researchers explore various synthetic methods to create substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives find applications in more than twenty classes of pharmaceuticals and alkaloids. The compound’s pharmacological potential is actively investigated, making it a promising candidate for novel drug design.

Anti-Inflammatory Agents

The compound’s structure suggests potential anti-inflammatory activity. Researchers have designed and synthesized derivatives of 2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine , assessing their COX inhibitory effects and anti-inflammatory properties . Further studies are needed to elucidate the precise mechanisms and optimize these derivatives for therapeutic use.

Catalytic Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, such as Suzuki–Miyaura coupling, enable the formation of C–C bonds. Researchers investigate the use of boron reagents in these reactions . Our compound could serve as a valuable substrate in such coupling reactions, leading to diverse piperidine-based compounds.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many piperidine derivatives are used in pharmaceuticals and exhibit a wide range of biological activities .

Future Directions

The future directions for this compound would likely depend on its specific applications. Given the prevalence of piperidine and pyridine in pharmaceuticals, potential applications could include medicinal chemistry and drug discovery .

properties

IUPAC Name

2-(1-methylsulfonylpiperidin-4-yl)oxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-17(14,15)13-8-5-10(6-9-13)16-11-4-2-3-7-12-11/h2-4,7,10H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHZICQZKFIJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)OC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine

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